
3-Pyridineglycolic acid, alpha-(p-methoxyphenyl)-, 2-(dimethylamino)ethyl ester, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- React pyridineglycolic acid with p-methoxyphenyl bromide in the presence of a base to form the alpha-(p-methoxyphenyl) derivative.
- Reaction conditions: Reflux in the presence of a base such as potassium carbonate.
Step 3: Esterification and Conversion to Dihydrochloride Salt
- React the alpha-(p-methoxyphenyl) derivative with 2-(dimethylamino)ethyl alcohol in the presence of an esterification catalyst to form the ester.
- Convert the ester to the dihydrochloride salt by reacting with hydrochloric acid.
- Reaction conditions: Reflux in the presence of an esterification catalyst such as sulfuric acid, followed by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridineglycolic acid, alpha-(p-methoxyphenyl)-, 2-(dimethylamino)ethyl ester, dihydrochloride typically involves multiple steps. The process begins with the preparation of the pyridineglycolic acid derivative, followed by the introduction of the p-methoxyphenyl group. The final step involves the esterification of the compound with 2-(dimethylamino)ethyl alcohol and subsequent conversion to the dihydrochloride salt.
-
Step 1: Preparation of Pyridineglycolic Acid Derivative
- React pyridine-3-carboxylic acid with glycolic acid under acidic conditions to form pyridineglycolic acid.
- Reaction conditions: Reflux in the presence of a strong acid catalyst.
Análisis De Reacciones Químicas
Types of Reactions
3-Pyridineglycolic acid, alpha-(p-methoxyphenyl)-, 2-(dimethylamino)ethyl ester, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring and ester moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives or esters.
Aplicaciones Científicas De Investigación
3-Pyridineglycolic acid, alpha-(p-methoxyphenyl)-, 2-(dimethylamino)ethyl ester, dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-Pyridineglycolic acid, alpha-(p-methoxyphenyl)-, 2-(dimethylamino)ethyl ester, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the dimethylaminoethyl ester group enhances its ability to penetrate cell membranes, facilitating its action at intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
- Pyridine-3-carboxylic acid derivatives
- p-Methoxyphenyl esters
- Dimethylaminoethyl esters
Uniqueness
3-Pyridineglycolic acid, alpha-(p-methoxyphenyl)-, 2-(dimethylamino)ethyl ester, dihydrochloride is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. The presence of the pyridine ring enhances its reactivity and binding affinity, while the p-methoxyphenyl group contributes to its stability and solubility. The dimethylaminoethyl ester group further enhances its pharmacokinetic properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
22907-25-1 |
|---|---|
Fórmula molecular |
C18H24Cl2N2O4 |
Peso molecular |
403.3 g/mol |
Nombre IUPAC |
2-(dimethylamino)ethyl 2-hydroxy-2-(4-methoxyphenyl)-2-pyridin-3-ylacetate;dihydrochloride |
InChI |
InChI=1S/C18H22N2O4.2ClH/c1-20(2)11-12-24-17(21)18(22,15-5-4-10-19-13-15)14-6-8-16(23-3)9-7-14;;/h4-10,13,22H,11-12H2,1-3H3;2*1H |
Clave InChI |
DESCQALVDQIPOW-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCOC(=O)C(C1=CC=C(C=C1)OC)(C2=CN=CC=C2)O.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


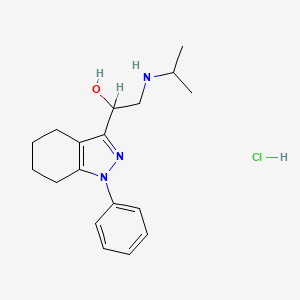
![1-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]dodecane](/img/structure/B14705747.png)
![8-N-(4-chlorophenyl)pyrido[2,3-b]pyrazine-6,8-diamine;hydrochloride](/img/structure/B14705751.png)
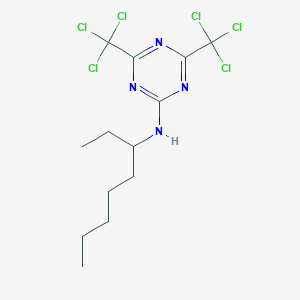

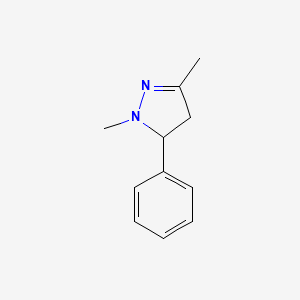
![3-Benzyl-3h-imidazo[4,5-e][1,2,4]triazolo[1,5-c][1,2,3]triazin-8(7h)-one](/img/structure/B14705762.png)
![N-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]-4-methylbenzenesulfonamide](/img/structure/B14705764.png)
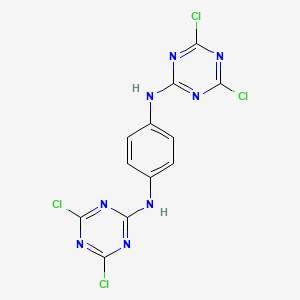
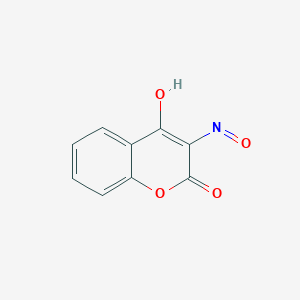
![2-[(1,1-Diethoxynon-2-YN-4-YL)oxy]oxane](/img/structure/B14705769.png)
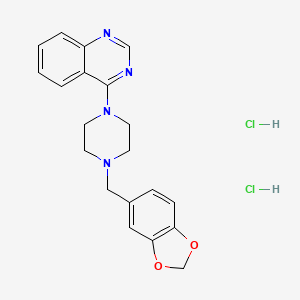

![2-Bromo-6-hydroxy-5,6-dihydrobenzo[d][1]benzazepin-7-one](/img/structure/B14705795.png)
